molecular formula C10H8F3NO B6158021 3-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 1102373-48-7

3-[4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B6158021
CAS No.: 1102373-48-7
M. Wt: 215.17 g/mol
InChI Key: LPDNQMYHVZMPJT-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethoxy)phenyl]propanenitrile is an organic compound with the molecular formula C10H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]propanenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethoxy)phenyl]propanenitrile is unique due to the presence of both a trifluoromethoxy group and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(trifluoromethoxy)phenyl]propanenitrile involves the reaction of 4-(trifluoromethoxy)benzaldehyde with propanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-(trifluoromethoxy)benzaldehyde", "propanenitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethoxy)benzaldehyde and propanenitrile in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product, 3-[4-(trifluoromethoxy)phenyl]propanenitrile." ] }

CAS No.

1102373-48-7

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2

InChI Key

LPDNQMYHVZMPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)OC(F)(F)F

Purity

95

Origin of Product

United States

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